Z-9-Hexadecen-1-ol acetate
CAS No.: 34010-20-3
Cat. No.: VC20774431
Molecular Formula: C18H34O2
Molecular Weight: 282.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 34010-20-3 |
---|---|
Molecular Formula | C18H34O2 |
Molecular Weight | 282.5 g/mol |
IUPAC Name | [(Z)-hexadec-9-enyl] acetate |
Standard InChI | InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h8-9H,3-7,10-17H2,1-2H3/b9-8- |
Standard InChI Key | VAKBQCYSUVICLV-HJWRWDBZSA-N |
Isomeric SMILES | CCCCCC/C=C\CCCCCCCCOC(=O)C |
SMILES | CCCCCCC=CCCCCCCCCOC(=O)C |
Canonical SMILES | CCCCCCC=CCCCCCCCCOC(=O)C |
Z-9-Hexadecen-1-ol acetate, also known as 9Z-Hexadecenyl acetate, is a long-chain fatty acid ester characterized by its molecular formula
and a molecular weight of approximately 282.46 g/mol. This compound is primarily recognized for its role in the pheromone communication systems of various insect species, particularly moths, where it functions as a sex attractant.
Biological Activity
Z-9-Hexadecen-1-ol acetate plays a significant role in sexual communication among insects. It is found in the pheromone glands of certain moth species and is critical for attracting mates. Research indicates that this compound can influence mating behaviors, thereby affecting reproductive success.
Mechanism of Action
The primary mechanism through which Z-9-Hexadecen-1-ol acetate exerts its effects involves binding to specific olfactory receptors in insects. This interaction triggers behavioral responses such as attraction and mating.
Synthetic Routes
The synthesis of Z-9-Hexadecen-1-ol acetate typically involves the esterification of Z-9-Hexadecen-1-ol with acetic acid or acetic anhydride, often using catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, production follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and enhance yield and purity.
Chemical Reactions
Z-9-Hexadecen-1-ol acetate can participate in various chemical reactions:
Reaction Type | Description |
---|---|
Oxidation | Can be oxidized to form corresponding aldehydes or carboxylic acids (e.g., Z-9-Hexadecenal). |
Reduction | Can be reduced to form Z-9-Hexadecen-1-ol. |
Substitution | Can undergo nucleophilic substitution reactions where the acetate group is replaced by other functional groups. |
Research Findings
Recent studies have highlighted the potential applications of Z-9-Hexadecen-1-ol acetate beyond its role as a pheromone:
Virucidal Activity
Studies have suggested that Z-9-Hexadecen-1-ol acetate may have virucidal effects against herpes simplex virus type 2 (HSV-2) at concentrations around 10 mM.
Comparison with Similar Compounds
Z-9-Hexadecen-1-ol acetate shares structural similarities with other long-chain fatty alcohols and their derivatives:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Z-9-Hexadecanal | C₁₆H₃₂O | Unsaturated aldehyde; involved in pheromone blends. |
Z-11-Hexadecenal | C₁₆H₃₂O | Similar structure; also found in insect pheromones. |
Z-7-Hexadecenyl acetate | C₁₈H₃₄O₂ | Related compound with different double bond position. |
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